Cas no 517870-22-3 (Methyl 5-(tert-Butyl)isoxazole-3-carboxylate)

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate is a versatile heterocyclic ester with applications in pharmaceutical and agrochemical synthesis. Its isoxazole core, combined with the tert-butyl substituent, enhances steric and electronic properties, making it a valuable intermediate for constructing complex molecules. The methyl ester group provides reactivity for further functionalization, such as hydrolysis or amidation. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features contribute to improved selectivity in reactions, particularly in medicinal chemistry, where it serves as a scaffold for bioactive molecules. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications.
Methyl 5-(tert-Butyl)isoxazole-3-carboxylate structure
517870-22-3 structure
Product name:Methyl 5-(tert-Butyl)isoxazole-3-carboxylate
CAS No:517870-22-3
MF:C9H13NO3
MW:183.204422712326
MDL:MFCD03778975
CID:839036
PubChem ID:4452300

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-tert-butylisoxazole-3-carboxylate
    • Methyl 5-(tert-butyl)isoxazole-3-carboxylate
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID METHYL ESTEe
    • Methyl-5-tert-butyl-3isoxazolecarboxylate
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • Methyl 5-(tert-Butyl)isoxazole-3-carboxylate
    • MDL: MFCD03778975
    • Inchi: InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3
    • InChI Key: CQDWJFBDDMURCZ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=NO1)C(=O)OC

Computed Properties

  • Exact Mass: 183.09000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 52.33000
  • LogP: 1.75870

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate Security Information

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A254786-250mg
Methyl 5-(tert-butyl)isoxazole-3-carboxylate
517870-22-3 95%
250mg
$189.0 2025-02-25
Enamine
EN300-333319-0.25g
methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
517870-22-3 90.0%
0.25g
$30.0 2025-03-18
Chemenu
CM190631-1g
Methyl 5-tert-butylisoxazole-3-carboxylate
517870-22-3 97%
1g
$156 2021-08-05
Apollo Scientific
OR904812-250mg
Methyl 5-tert-butylisoxazole-3-carboxylate
517870-22-3 95%
250mg
£200.00 2025-02-20
Apollo Scientific
OR904812-1g
Methyl 5-tert-butylisoxazole-3-carboxylate
517870-22-3 95%
1g
£505.00 2025-02-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD157853-5g
Methyl 5-(tert-butyl)isoxazole-3-carboxylate
517870-22-3 97%
5g
¥1252.0 2024-04-18
TRC
M342210-10mg
Methyl 5-(tert-Butyl)isoxazole-3-carboxylate
517870-22-3
10mg
$ 50.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M184914-1g
Methyl 5-(tert-Butyl)isoxazole-3-carboxylate
517870-22-3 95%
1g
¥550.90 2023-09-01
Chemenu
CM190631-10g
Methyl 5-tert-butylisoxazole-3-carboxylate
517870-22-3 97%
10g
$683 2021-08-05
Chemenu
CM190631-25g
Methyl 5-tert-butylisoxazole-3-carboxylate
517870-22-3 97%
25g
$1173 2021-08-05

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate Related Literature

Additional information on Methyl 5-(tert-Butyl)isoxazole-3-carboxylate

Comprehensive Overview of Methyl 5-(tert-Butyl)isoxazole-3-carboxylate (CAS No. 517870-22-3)

Methyl 5-(tert-Butyl)isoxazole-3-carboxylate (CAS No. 517870-22-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative of isoxazole is gaining attention due to its unique structural properties and versatile applications. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents. The tert-butyl group enhances the compound's stability, while the methyl carboxylate moiety offers reactivity for further derivatization.

In recent years, the demand for isoxazole derivatives has surged, driven by their significance in medicinal chemistry. Methyl 5-(tert-Butyl)isoxazole-3-carboxylate stands out due to its balanced lipophilicity and electronic properties, making it a valuable intermediate in organic synthesis. Scientists frequently search for "synthesis of isoxazole carboxylates" or "applications of tert-butyl isoxazoles," reflecting growing interest in this chemical space. The compound's molecular framework aligns with current trends in fragment-based drug design, where small, rigid heterocycles like isoxazoles are prized for their ability to target specific protein pockets.

The physicochemical characteristics of 517870-22-3 make it particularly suitable for cross-coupling reactions and nucleophilic substitutions. Analytical techniques such as NMR and HPLC confirm its high purity (>98%), a critical factor for research applications. Many users inquire about "spectral data for Methyl isoxazole carboxylates" or "handling precautions for CAS 517870-22-3," emphasizing the need for comprehensive technical information. The compound's melting point (82-85°C) and solubility profile (soluble in common organic solvents) facilitate its use in diverse experimental setups.

From an industrial perspective, Methyl 5-(tert-Butyl)isoxazole-3-carboxylate demonstrates excellent scalability in production. Manufacturers optimize routes involving cyclocondensation of β-diketones with hydroxylamine, followed by esterification – processes frequently searched as "large-scale isoxazole synthesis." Regulatory compliance is straightforward as the compound falls outside restricted categories, though proper laboratory safety protocols always apply. Its environmental persistence and biodegradation profile are subjects of ongoing study, addressing queries like "ecotoxicity of isoxazole derivatives."

Emerging applications include its use in material science, where the isoxazole ring contributes to thermally stable polymers. Patent analyses reveal increasing mentions in electronic material formulations, correlating with searches for "heterocycles in organic electronics." The compound's crystalline nature also makes it interesting for cocrystal engineering – a hot topic in pharmaceutical solid-state chemistry. Researchers comparing "isoxazole vs. oxazole properties" will find this derivative offers distinct advantages in hydrogen bonding patterns.

Quality control of CAS 517870-22-3 typically involves chromatographic methods with UV detection. Stability studies indicate excellent shelf life when stored under inert conditions, a practical consideration for purchasers investigating "long-term storage of isoxazole esters." The global market shows steady growth, with Asia-Pacific emerging as a key production hub. Analytical certificates often include residual solvent analysis, responding to industry concerns about "GC impurities in synthetic intermediates."

In academic settings, this compound serves as an excellent teaching tool for demonstrating heterocyclic chemistry principles. Laboratory manuals increasingly feature its preparation to illustrate concepts like 1,3-dipolar cycloadditions – a trend reflected in searches for "educational experiments with isoxazoles." The tert-butyl isoxazole scaffold also appears in computational chemistry studies, helping validate new molecular modeling approaches for predicting heterocycle reactivity.

Future research directions may explore Methyl 5-(tert-Butyl)isoxazole-3-carboxylate's potential in catalytic systems or as a ligand in coordination chemistry. These possibilities align with growing interest in "N,O-chelation chemistry" and "bioinorganic applications of small heterocycles." As synthetic methodologies advance, particularly in continuous flow chemistry, the compound's role as a versatile intermediate will likely expand further.

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Amadis Chemical Company Limited
(CAS:517870-22-3)Methyl 5-(tert-Butyl)isoxazole-3-carboxylate
A871183
Purity:99%
Quantity:5g
Price ($):163.0